2,2',3,5,5'-Pentachlorobiphenyl
Overview
Description
2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB 92, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl .
Molecular Structure Analysis
The molecular formula of 2,2’,3,5,5’-Pentachlorobiphenyl is C12H5Cl5. It has a molecular weight of 326.43300 . The structure of this compound includes two benzene rings with five chlorine atoms attached at various positions .Physical And Chemical Properties Analysis
2,2’,3,5,5’-Pentachlorobiphenyl is a solid substance. It is an oily liquid or solid that is colorless to light yellow . The compound is highly lipophilic, allowing it to cross the blood-brain barrier and enter the brain .Scientific Research Applications
1. Environmental Remediation and Degradation Studies
Researchers have explored the degradation of pentachlorobiphenyls like 2,2',3,5,5'-Pentachlorobiphenyl in environmental contexts. For instance, He et al. (2009) investigated the degradation of this compound using a combination of palladium coated iron and aerobic bacteria, showing promise in treating contaminated soil (He et al., 2009). Additionally, Noma et al. (2007) studied the dechlorination of various polychlorinated biphenyls, including 2,2',3,5,5'-Pentachlorobiphenyl, using a sodium dispersion method (Noma et al., 2007).
2. Molecular Interaction Studies
Molecular interaction studies have been conducted to understand how pentachlorobiphenyls interact with biological systems. Yue et al. (2020) investigated the binding interactions between 3,3′,4,4′,5-pentachlorobiphenyl and pepsin, providing insights into the molecular mechanisms of these interactions (Yue et al., 2020).
3. Computational Chemistry and Toxicity Studies
Computational chemistry has been employed to study the properties and toxicity of polychlorinated biphenyls. Arulmozhiraja et al. (2002) used density functional theory to study the radical ions of various PCBs, including 2,2',4,5,5'-Pentachlorobiphenyl, providing information on their electronic properties (Arulmozhiraja et al., 2002). Eddy (2020) established a model relating the toxicity of certain PCBs, including 2,3,3'4,4'-Pentachlorobiphenyl, to molecular descriptors, aiding in understanding their toxicity (Eddy, 2020).
4. Photodegradation and Analytical Studies
Research has also been conducted on the photodegradation of polychlorinated biphenyls. Ge et al. (2019) investigated the photochemical behaviors of polychlorinated diphenyl sulfides on silica gel, including compounds similar to 2,2',3,5,5'-Pentachlorobiphenyl, highlighting their environmental fate (Ge et al., 2019).
5. Microbial Metabolism and Biodegradation
Studies on microbial metabolism and biodegradation of PCBs have been conducted. Kamei et al. (2006) researched the degradation of coplanar PCBs, including pentachlorobiphenyls, by the white-rot fungus Phlebia brevispora, revealing the potential of fungal biodegradation (Kamei et al., 2006).
Safety And Hazards
Exposure to 2,2’,3,5,5’-Pentachlorobiphenyl can pose health risks. If inhaled or ingested, it’s recommended to seek immediate medical attention. In case of skin or eye contact, the affected area should be thoroughly washed . It’s also important to avoid dust formation and inhalation of mists, gases, or vapors .
Future Directions
Understanding the enantioselective toxic effects of 2,2’,3,5,5’-Pentachlorobiphenyl is still in its infancy . Future research could focus on further elucidating the toxic effects of this compound, particularly its impact on the developing brain . Additionally, more studies are needed to understand the environmental risks associated with the enantioselective enrichment of this PCB .
properties
IUPAC Name |
1,2,5-trichloro-3-(2,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(16)12(9)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCBRZBVCDKPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073537 | |
Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,5'-Pentachlorobiphenyl | |
CAS RN |
52663-61-3 | |
Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5,5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GHX34QF3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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